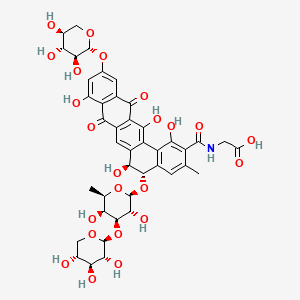

Pradimicin T1

Description

Properties

CAS No. |

149598-64-1 |

|---|---|

Molecular Formula |

C42H45NO23 |

Molecular Weight |

931.8 g/mol |

IUPAC Name |

2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxo-11-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C42H45NO23/c1-10-3-16-24(32(55)21(10)39(60)43-7-20(47)48)23-14(29(52)37(16)65-42-36(59)38(26(49)11(2)63-42)66-41-35(58)31(54)19(46)9-62-41)6-15-25(33(23)56)28(51)13-4-12(5-17(44)22(13)27(15)50)64-40-34(57)30(53)18(45)8-61-40/h3-6,11,18-19,26,29-31,34-38,40-42,44-46,49,52-59H,7-9H2,1-2H3,(H,43,60)(H,47,48)/t11-,18+,19-,26+,29+,30-,31+,34+,35-,36-,37+,38+,40-,41+,42+/m1/s1 |

InChI Key |

GVEWVQWSVLNZPE-BSAXXBFRSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O[C@@H]7[C@H]([C@@H]([C@H](CO7)O)O)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC7C(C(C(CO7)O)O)O)O)O)O)OC8C(C(C(CO8)O)O)O)O |

Other CAS No. |

149598-64-1 |

Synonyms |

pradimicin T1 PRM T1 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Pradimicin T1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Pradimicin T1, a potent antifungal agent belonging to the pradimicin family of antibiotics. Pradimicins are produced by various actinomycetes and exhibit a unique mechanism of action, making them a subject of significant interest in the development of new antifungal therapies. This document details the experimental protocols, quantitative data, and logical workflows involved in the scientific investigation of this compound.

Discovery of this compound

This compound, along with its counterpart Pradimicin T2, was first discovered and isolated from the culture broth of an actinomycete strain designated AA3798.[1] These compounds were identified as new members of the pradimicin family of antibiotics, which are characterized by a dihydrobenzo[a]naphthacenequinone core structure.[2][3] this compound demonstrated significant in vitro activity against a wide range of fungi and in vivo efficacy in mouse models of systemic candidiasis and aspergillosis.[1]

The producing organism, strain AA3798, was identified as belonging to the order Actinomycetales. The initial screening and taxonomic studies were crucial in identifying this strain as a producer of novel antifungal compounds.[1]

Physicochemical and Structural Properties of this compound

This compound is a complex glycoside antibiotic. Its structure consists of a polycyclic aglycone, a D-alanine moiety, and three sugar units. A distinctive feature of this compound's structure is the presence of an L-xylose attached to the phenolic hydroxyl group at the C-11 position of the aglycone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C45H50N2O20 | |

| Molecular Weight | 942.88 g/mol | |

| Appearance | Reddish-brown powder | |

| UV-Vis λmax (MeOH) | 225, 278, 385, 480 nm | |

| Optical Rotation [α]D | +450° (c 0.1, MeOH) | |

| Solubility | Soluble in methanol, DMSO; slightly soluble in water |

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations/Data | Reference |

| ¹H NMR (500 MHz, DMSO-d6) | Signals corresponding to aromatic protons, sugar moieties, and the D-alanine unit. | |

| ¹³C NMR (125 MHz, DMSO-d6) | Carbon signals confirming the dihydrobenzo[a]naphthacenequinone core, sugar carbons, and carbonyls. | |

| Mass Spectrometry (FAB-MS) | [M+H]⁺ at m/z 943 |

Note: Detailed NMR peak assignments are typically found in the full experimental publications.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, isolation, and purification of this compound from Actinomycete strain AA3798. These protocols are based on the original discovery literature and established methods for pradimicin isolation.

Fermentation of Actinomycete Strain AA3798

Objective: To cultivate the producing microorganism under optimal conditions to achieve high yields of this compound.

Materials:

-

Actinomycete strain AA3798

-

Seed medium: Glucose (1.0%), Soluble Starch (2.0%), Yeast Extract (0.5%), Meat Extract (0.5%), Peptone (0.5%), CaCO₃ (0.2%), pH 7.2

-

Production medium: Soluble Starch (5.0%), Glucose (1.0%), Soybean Meal (2.0%), Yeast Extract (0.2%), NaCl (0.2%), K₂HPO₄ (0.005%), MgSO₄·7H₂O (0.005%), FeSO₄·7H₂O (0.001%), CaCO₃ (0.4%), pH 7.0

-

Shake flasks (500 mL)

-

Fermenter (30 L)

Procedure:

-

Seed Culture: A loopful of strain AA3798 from a slant culture is inoculated into a 500 mL shake flask containing 100 mL of seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Inoculum Preparation: The seed culture is transferred to a larger flask containing the same medium and incubated under the same conditions for another 24 hours.

-

Production Fermentation: The inoculum (5% v/v) is transferred to a 30 L fermenter containing 20 L of production medium. The fermentation is carried out at 28°C for 7 days with an aeration rate of 1 vvm and agitation of 300 rpm. The pH is maintained at 7.0-7.5.

Isolation and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth of strain AA3798

-

Acetone

-

Ethyl acetate

-

Diaion HP-20 resin

-

Sephadex LH-20 resin

-

Silica gel

-

Methanol

-

Chloroform

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

Procedure:

-

Extraction: The fermentation broth is filtered to separate the mycelium from the supernatant. The mycelial cake is extracted with acetone, and the acetone extract is concentrated under reduced pressure. The concentrated extract is then combined with the supernatant.

-

Adsorption Chromatography: The combined solution is passed through a column of Diaion HP-20 resin. The column is washed with water and then eluted with a stepwise gradient of methanol in water. The active fractions are collected.

-

Gel Filtration Chromatography: The active fractions are concentrated and applied to a Sephadex LH-20 column eluted with methanol. The fractions containing this compound are pooled.

-

Silica Gel Chromatography: The pooled fractions are further purified by silica gel column chromatography using a chloroform-methanol gradient.

-

Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC on a C18 column with a methanol-water gradient containing 0.1% trifluoroacetic acid.

-

Lyophilization: The purified fractions of this compound are pooled and lyophilized to obtain a reddish-brown powder.

Visualized Workflows

The following diagrams illustrate the key processes in the discovery and isolation of this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Mechanism of Antifungal Action

Pradimicins, including this compound, exhibit a unique, fungi-specific mechanism of action. They bind to D-mannose residues present in the mannoproteins of the fungal cell wall. This binding is calcium-dependent and leads to the formation of a ternary complex between the pradimicin molecule, a mannoside, and a calcium ion. The formation of this complex disrupts the integrity of the fungal cell membrane, leading to cell death. This targeted action on the fungal cell wall contributes to the selective antifungal activity and potentially lower toxicity towards mammalian cells.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound represents a significant discovery in the field of antifungal antibiotics. Its novel structure and specific mechanism of action provide a promising scaffold for the development of new therapeutic agents to combat fungal infections. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working on the discovery, development, and optimization of pradimicin-based antifungal drugs. Further research into the biosynthesis, structure-activity relationships, and clinical potential of this compound and its analogs is warranted.

References

- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicin A | C40H44N2O18 | CID 5479145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pradimicin T1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicin T1 is a member of the pradimicin family of antibiotics, characterized as a dihydrobenzo[a]naphthacenequinone glycoside. It exhibits potent antifungal activity, making it a subject of interest in the development of new therapeutic agents. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its core structure, sugar moieties, and absolute configuration. While detailed experimental protocols and some quantitative data are not fully available in the public domain, this document synthesizes the known information from key scientific literature to serve as a valuable resource for researchers in the field.

Chemical Structure

This compound possesses a complex chemical architecture, consisting of a polycyclic aglycone core to which three sugar units are attached.

Aglycone Core

The aglycone of this compound is a dihydrobenzo[a]naphthacenequinone. This core structure is fundamental to its biological activity. The key feature of this aglycone is the specific arrangement of its hydroxyl and quinone functionalities.

Sugar Moieties

This compound is a triglycoside, meaning it has three sugar units linked to the aglycone. A salient feature of its structure is the presence of an L-xylose unit attached to the phenolic hydroxyl group at the C-11 position.[1][2] The other two sugar moieties contribute to the overall complexity and biological activity of the molecule.

The complete chemical structure of this compound is represented by the molecular formula C42H45NO23.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structure, influencing its interaction with biological targets.

Absolute Configuration of the Aglycone

Bioconversion experiments have been instrumental in elucidating the stereochemistry of the aglycone. These studies have provided strong evidence for a 5S, 6S configuration at the chiral centers within the dihydrobenzo[a]naphthacenequinone core.[1][2] This specific spatial arrangement of substituents is crucial for its antifungal properties.

Stereochemistry of the Glycosidic Linkages and Sugar Units

The stereochemistry of the glycosidic linkages and the individual sugar units is also defined. The L-configuration of the xylose moiety at C-11 is a notable characteristic.[1] The precise stereochemical details of the other sugar units and their linkages are essential for a complete understanding of the molecule's three-dimensional structure.

Physicochemical and Spectroscopic Data

Detailed quantitative data for this compound is limited in publicly accessible literature. However, the following summarizes the available information.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C42H45NO23 | PubChem |

| Appearance | Not explicitly stated, but pradimicins are generally colored pigments. | |

| Solubility | Not explicitly stated. |

Spectroscopic Data

A complete, tabulated set of ¹H and ¹³C NMR assignments for this compound is not available in the reviewed literature. Similarly, a specific optical rotation value with detailed experimental conditions has not been reported. The structure was elucidated using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical degradation and bioconversion studies.

Experimental Protocols (Generalized)

While detailed, step-by-step experimental protocols for the isolation and structure elucidation of this compound are not fully disclosed in the primary literature, this section provides a generalized overview based on the reported methodologies for pradimicins and related natural products.

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from a producing actinomycete strain, such as Actinomadura verrucosospora subsp. neohibisca.

Structure Elucidation

The determination of the chemical structure and stereochemistry of this compound involves a combination of modern spectroscopic techniques.

Conclusion

This compound is a structurally complex natural product with significant antifungal activity. Its chemical structure is defined by a dihydrobenzo[a]naphthacenequinone aglycone with a 5S, 6S configuration, glycosidically linked to three sugar moieties, including a characteristic L-xylose at C-11. While a complete public dataset of its quantitative physicochemical and spectroscopic properties is not available, the foundational knowledge of its structure and stereochemistry provides a strong basis for further research and development. Future studies focusing on total synthesis, derivatization, and detailed structure-activity relationship analyses will be crucial for harnessing the therapeutic potential of this compound and its analogs.

References

Pradimicin T1: A Technical Guide to its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pradimicins are a class of antifungal agents characterized by a dihydrobenzo[a]naphthacenequinone aglycone.[1] Pradimicin T1, a notable member of this family, exhibits potent in vitro activity against a broad spectrum of fungal pathogens.[2] Its unique mechanism of action, distinct from commonly used antifungals, centers on the specific recognition of D-mannoside residues within the mannoproteins of the fungal cell wall. This interaction, in the presence of calcium ions, triggers a cascade of events leading to membrane disruption and programmed cell death, making this compound a subject of significant interest in the development of novel antifungal therapies. This document provides a comprehensive overview of the molecular mechanism, quantitative antifungal activity, and key experimental methodologies used to elucidate the action of this compound and its derivatives.

Core Mechanism of Action

The antifungal activity of this compound is initiated by a lectin-like binding to D-mannose residues on the surface of fungal cells.[1] This process is critically dependent on the presence of extracellular calcium ions. The core mechanism can be dissected into the following key stages:

-

Ternary Complex Formation: this compound, D-mannoside, and calcium ions assemble into a ternary complex.[1] Spectrophotometric studies suggest a stepwise formation of this complex, beginning with the formation of a dimeric Pradimicin-calcium complex, which then binds to mannose. The C-18 carboxyl group of Pradimicin is the binding site for calcium, while the C-5 disaccharide moiety is essential for recognizing D-mannopyranoside.

-

Membrane Integrity Disruption: The formation of this ternary complex on the fungal cell surface disrupts the integrity of the cell membrane.[1] This perturbation leads to the leakage of intracellular components, a critical step in its fungicidal action.

-

Induction of Apoptosis-like Cell Death: Following membrane disruption, this compound induces a programmed cell death pathway in fungal cells resembling apoptosis. This process is mediated by an influx of calcium ions and the generation of reactive oxygen species (ROS). The accumulation of ROS is a key trigger for the subsequent events in the apoptotic cascade. The apoptotic process includes characteristic features such as nuclear breakage and DNA fragmentation.

Data Presentation: Antifungal Activity

While specific quantitative data for this compound is limited in the available literature, extensive studies have been conducted on its water-soluble derivative, BMS-181184. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of BMS-181184 against a range of clinically relevant fungal pathogens, providing a strong indication of the potential spectrum of activity for this compound.

Table 1: In Vitro Antifungal Activity of BMS-181184 against Yeast and Yeast-like Fungi

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC for 90% (µg/mL) |

| Candida albicans | 103 | 1 - 8 | 4 |

| Candida glabrata | 20 | 2 - 8 | 8 |

| Candida parapsilosis | 15 | 1 - 4 | 2 |

| Candida tropicalis | 15 | 2 - 8 | 8 |

| Cryptococcus neoformans | 14 | 2 - 8 | 8 |

Data sourced from studies on the pradimicin derivative BMS-181184.

Table 2: In Vitro Antifungal Activity of BMS-181184 against Filamentous Fungi

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC for 90% (µg/mL) |

| Aspergillus fumigatus | 35 | 4 - 16 | 8 |

| Aspergillus flavus | 3 | ≥16 | N/A |

| Aspergillus niger | 4 | ≥16 | N/A |

Data sourced from studies on the pradimicin derivative BMS-181184.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in fungal cells.

Experimental Workflow for Investigating Mechanism of Action

Caption: Experimental workflow for elucidating the antifungal mechanism of this compound.

Logical Relationship of Ternary Complex Formation

References

The Unraveling of Pradimicin T1 Synthesis: A Deep Dive into the Biosynthetic Machinery of Actinomadura hibisca

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the biosynthetic pathway of Pradimicin T1, a potent antifungal and antiviral polyketide produced by the actinomycete Actinomadura hibisca. Pradimicins are a family of benzo[a]naphthacenequinone antibiotics that exhibit significant biological activity, making their biosynthetic machinery a subject of intense research for the development of novel therapeutic agents. This document details the genetic blueprint, enzymatic cascade, and key chemical transformations that culminate in the production of this compound, offering valuable insights for researchers in natural product biosynthesis and drug discovery.

The Genetic Framework: The Pradimicin Biosynthetic Gene Cluster (pdm)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (pdm) within the genome of Actinomadura hibisca. This cluster spans approximately 39 kb and contains 28 open reading frames (ORFs) that encode all the necessary enzymatic machinery for the synthesis of the pradimicin core structure and its subsequent modifications.[1] The core of this machinery is a type II polyketide synthase (PKS), which is responsible for assembling the characteristic angucyclic backbone of the molecule.

The Assembly Line: Biosynthesis of the Pradimicin Aglycone

The construction of the pradimicin aglycone begins with the iterative condensation of acetate units by the type II PKS, followed by a series of tailoring reactions including cyclization, aromatization, and oxidation.

Polyketide Chain Assembly

The initial step in this compound biosynthesis is the formation of the polyketide backbone. While the specific starter unit for this compound is not explicitly detailed in the provided search results, type II PKS systems typically utilize a short-chain acyl-CoA as a primer and malonyl-CoA as the extender unit. The minimal PKS, comprising the ketosynthase α (KSα), ketosynthase β (KSβ, also known as the chain length factor), and an acyl carrier protein (ACP), catalyzes the sequential condensation of malonyl-CoA units to form a linear poly-β-ketone chain. Gene inactivation studies have confirmed the essential role of the ketosynthase genes, prmA and prmB, in pradimicin biosynthesis.[1] Disruption of prmP3, a gene encoding a component of the acetyl-CoA carboxylase complex responsible for supplying the malonyl-CoA precursor, resulted in a significant decrease in pradimicin production to 62% of the wild-type level, highlighting the importance of precursor supply.[1]

Tailoring of the Aglycone

Following the formation of the polyketide chain, a series of tailoring enzymes modify the structure to create the mature aglycone, pradimicinone I. This includes crucial hydroxylation steps catalyzed by cytochrome P450 enzymes. PdmJ has been identified as the C-5 hydroxylase, and PdmW as the C-6 hydroxylase.[2][3] Interestingly, these two enzymes exhibit synergistic activity; their co-expression leads to the efficient dihydroxylation of the intermediate G-2A to form 5,6-dihydroxy-G-2A, whereas individual expression results in low hydroxylation efficiency. Another key tailoring step is the attachment of a D-alanine moiety to the carboxyl group at C-16, a reaction catalyzed by the amino acid ligase PdmN. This enzyme displays relaxed substrate specificity and can also incorporate D-serine.

Glycosylation and Final Modifications: The Path to this compound

The final stages of this compound biosynthesis involve the attachment of sugar moieties, which are critical for its biological activity. This process is carried out by dedicated glycosyltransferases.

Attachment of the Amino Sugar

The first glycosylation event is the attachment of a 4',6'-dideoxy-4'-amino-D-galactose or 4',6'-dideoxy-4'-methylamino-D-galactose moiety to the 5-OH group of the aglycone. This reaction is catalyzed by the O-glycosyltransferase PdmS. Disruption of the pdmS gene leads to the accumulation of the aglycone, pradimicinone I, confirming its role in the initial glycosylation step.

N-Methylation and the Second Glycosylation

Following the attachment of the first sugar, the N-methyltransferase PdmO is responsible for the N-methylation of the 4'-amino group of the deoxysugar. The final glycosylation step is the attachment of a D-xylose moiety to the 3'-OH of the first sugar, a reaction catalyzed by the glycosyltransferase PdmQ. Gene disruption of pdmQ results in the accumulation of Pradimicin B, which lacks the D-xylose unit. Pradimicins T1 and T2 are distinguished by their sugar moieties, with this compound containing an L-xylose attached to the phenolic hydroxyl group at C-11.

Quantitative Insights into Pradimicin Biosynthesis

Metabolic engineering efforts have provided quantitative data on the production of pradimicins. Overexpression of the acetyl-CoA carboxylase (ACCase) from Streptomyces coelicolor and the regulatory genes metK1-sp and afsR-sp from Streptomyces peucetius in A. hibisca led to a 4.5-fold increase in pradimicin production. Furthermore, feeding with methyl oleate and acetate as carbon sources further boosted production in the engineered strains. In a combinatorial biosynthesis study, co-expression of PdmN with the enzymes that form the intermediate G-2A resulted in the synthesis of a new pradimicin analogue, JX137a, at a concentration of 31.9 ± 3.1 mg L-1.

| Genetic Modification | Effect on Pradimicin Production | Reference |

| Disruption of prmP3 (acetyl-CoA carboxylase component) | Production decreased to 62% of wild-type | |

| Overexpression of ACCase, metK1-sp, and afsR-sp | 4.5-fold increase in production | |

| Co-expression of PdmN with G-2A producing enzymes | Production of 31.9 ± 3.1 mg L-1 of JX137a |

Experimental Methodologies

A variety of experimental techniques have been employed to elucidate the this compound biosynthetic pathway.

Gene Inactivation and Heterologous Expression

Gene disruption via double crossover homologous recombination has been a key strategy to determine the function of individual genes in the pdm cluster. This involves constructing a disruption cassette containing a resistance marker flanked by homologous regions to the target gene, followed by introduction into A. hibisca and selection for double crossover events. Heterologous expression of biosynthetic genes in hosts like Streptomyces coelicolor has also been used to characterize the function of specific enzymes and to produce novel pradimicin analogues.

Fermentation and Bioconversion

Bioconversion experiments using blocked mutants have been instrumental in identifying biosynthetic intermediates and elucidating the sequence of enzymatic reactions. Fermentation of wild-type and mutant strains of A. hibisca is typically carried out in liquid culture, followed by extraction of the pradimicin compounds from the culture broth and mycelium for analysis.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of pradimicins. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for the structural elucidation of isolated compounds and biosynthetic intermediates.

Visualizing the Pathway

The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for gene disruption.

Conclusion

The elucidation of the this compound biosynthetic pathway in Actinomadura hibisca provides a detailed roadmap of the genetic and enzymatic machinery responsible for producing this important class of antibiotics. This knowledge opens up exciting avenues for the combinatorial biosynthesis of novel pradimicin analogues with potentially improved therapeutic properties. By understanding the function of each biosynthetic enzyme, researchers can rationally engineer the pathway to create new compounds with altered activity, specificity, and pharmacokinetic profiles. This in-depth technical guide serves as a valuable resource for scientists and drug development professionals working to harness the synthetic power of actinomycetes for the discovery and development of next-generation antifungal and antiviral agents.

References

- 1. Three enzymes involved in the N-methylation and incorporation of the pradimicin sugar moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic actions of tailoring enzymes in pradimicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physico-Chemical Properties of Pradimicin T1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicin T1 is a member of the pradimicin family of antibiotics, a group of dihydrobenzo[a]naphthacenequinones known for their potent antifungal activity.[1][2] Produced by the actinomycete strain Actinomadura sp. AA3798, this compound is distinguished by the presence of three sugar moieties, including a characteristic L-xylose attached to the phenolic hydroxyl group at the C-11 position.[1][2] This document provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its proposed mechanism of action.

Core Physico-Chemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that while some specific data for this compound is available, other properties are inferred from closely related compounds within the pradimicin family, such as Pradimicin A, due to the limited public availability of the full experimental data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Appearance | Reddish powder | Inferred from Pradimicin A |

| Molecular Formula | C₄₂H₄₅NO₂₃ | PubChemLite |

| Molecular Weight | 931.8 g/mol | PubChemLite |

| Monoisotopic Mass | 931.2382 Da | PubChemLite |

| Melting Point | >230°C | Inferred from Pradimicin derivatives[3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Water | Sparingly soluble | General observation for pradimicins |

| Methanol | Soluble | General observation for pradimicins |

| Ethanol | Soluble | General observation for pradimicins |

| Dimethyl Sulfoxide (DMSO) | Soluble | General observation for pradimicins |

| Chloroform | Insoluble | Inferred from Pradimicin aglycone esters |

| Dioxane | Insoluble | Inferred from Pradimicin aglycone esters |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Source |

| UV-Vis (Methanol) | λmax (nm): 238, 262, 300 (shoulder), 370 (shoulder), 500 | Inferred from Pradimicin A |

| Infrared (KBr) | νmax (cm⁻¹): ~3400 (O-H), ~1720 (C=O), ~1620 (C=C) | Inferred from Pradimicin derivatives |

| ¹H-NMR | Data not publicly available. | - |

| ¹³C-NMR | Data not publicly available. | - |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the physico-chemical properties of pradimicin-class antibiotics. These protocols are based on standard laboratory practices and information from related compounds.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Actinomadura sp. AA3798 typically involves a multi-step chromatographic process.

-

Fermentation: Actinomadura sp. AA3798 is cultured in a suitable production medium.

-

Extraction: The culture broth is centrifuged to separate the mycelium. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, which may include silica gel, Diaion HP-20, and Sephadex LH-20 column chromatography.

-

Final Purification: The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC).

Determination of Melting Point

The melting point is determined using a standard capillary melting point apparatus.

-

A small amount of the dried this compound powder is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the substance first begins to melt to when it becomes completely liquid is recorded.

Measurement of Solubility

The solubility of this compound in various solvents is determined by the equilibrium solubility method.

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to characterize the structure of this compound.

-

UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) is prepared, and the absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

-

Infrared (IR) Spectroscopy: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

Mechanism of Action: Ternary Complex Formation

The antifungal activity of pradimicins is attributed to their ability to bind to D-mannose residues on the surface of fungal cell walls in a calcium-dependent manner. This interaction leads to the formation of a ternary complex, which disrupts the cell membrane integrity.

The proposed mechanism involves the following steps:

-

This compound recognizes and binds to terminal D-mannoside residues present in the glycoproteins of the fungal cell wall.

-

Calcium ions facilitate and stabilize this binding, leading to the formation of a stable ternary complex.

-

The formation of this complex is believed to alter the physical properties of the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Conclusion

This compound is a promising antifungal agent with a unique mechanism of action. This guide has summarized its key physico-chemical properties and provided an overview of the experimental protocols used for their characterization. Further research, particularly the public release of detailed spectroscopic data, will be invaluable for the continued development and potential clinical application of this and other pradimicin-family antibiotics.

References

- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

Pradimicin T1: A Comprehensive Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal spectrum of activity of Pradimicin T1, a member of the pradimicin family of antibiotics. This document collates available quantitative data, details the experimental protocols for antifungal susceptibility testing, and visualizes the proposed mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Antifungal Spectrum of Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi.[1][2] Its activity is particularly notable against clinically important yeasts and molds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the closely related and well-studied pradimicin derivative, BMS-181184, which serves as a strong surrogate for understanding the potential activity of this compound.

Table 1: In Vitro Antifungal Activity of Pradimicin Derivative BMS-181184

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Yeasts | ||||

| Candida albicans | 167 | ≤0.5 - >128 | 2 | 4 |

| Candida glabrata | (not specified) | 2 - 8 | (not specified) | (not specified) |

| Candida krusei | (not specified) | 2 - 8 | (not specified) | (not specified) |

| Candida parapsilosis | (not specified) | 1 - 4 | (not specified) | (not specified) |

| Candida tropicalis | (not specified) | 1 - 8 | (not specified) | (not specified) |

| Cryptococcus neoformans | 167 | 1 - 8 | 2 | 4 |

| Rhodotorula spp. | 167 | 2 - 8 | (not specified) | (not specified) |

| Filamentous Fungi (Molds) | ||||

| Aspergillus fumigatus | 35 | 4 - 16 | 8 | 8 |

| Aspergillus flavus | 3 | ≥16 | (not specified) | (not specified) |

| Aspergillus niger | 4 | ≥16 | (not specified) | (not specified) |

| Dermatophytes | ||||

| Trichophyton spp. | 26 | ≤0.5 - 8 | (not specified) | (not specified) |

| Microsporum spp. | 26 | ≤0.5 - 8 | (not specified) | (not specified) |

| Epidermophyton floccosum | 26 | ≤0.5 - 8 | (not specified) | (not specified) |

Note: Data is for the pradimicin derivative BMS-181184 as a close analog of this compound.

Experimental Protocols

The in vitro antifungal susceptibility data presented above was primarily generated using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI). These protocols are essential for ensuring the reproducibility and comparability of results across different laboratories.

Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)

The broth microdilution method for yeasts is a standardized procedure for determining the MIC of an antifungal agent.

Methodology:

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ cells/mL.

-

Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microdilution plate.

-

Inoculation: Each well of the microdilution plate is inoculated with the prepared yeast suspension.

-

Incubation: The plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the control well (drug-free medium).

Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A2)

The methodology for filamentous fungi is similar to that for yeasts but with modifications to account for the different growth characteristics of molds.

References

In Vitro Activity of Pradimicin T1 Against Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Pradimicin T1, a potent antifungal antibiotic, against the opportunistic fungal pathogen Candida albicans. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction

Pradimicins are a class of antifungal compounds characterized by a dihydrobenzo[a]naphthacenequinone aglycone. This compound has demonstrated significant in vitro activity against a wide spectrum of fungi, including various species of Candida.[1] The primary mechanism of action of pradimicins involves a calcium-dependent binding to D-mannoside residues on the fungal cell wall, leading to the formation of a ternary complex that disrupts cell membrane integrity.[2][3] This unique mode of action makes this compound a compound of interest for further investigation and development.

Quantitative In Vitro Activity

While specific quantitative data for this compound against a wide range of Candida albicans strains is limited in publicly available literature, data for the closely related derivative, BMS-181184, provides a strong indication of its potency.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For the pradimicin derivative BMS-181184, MICs have been determined against a large panel of Candida species.

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC for Majority of Strains (µg/mL) |

| Candida spp. | 167 | ≤ 8 (for 97% of strains) | 2 - 8 |

Data for the Pradimicin derivative BMS-181184.[4][5]

Experimental Protocols

The following sections detail the standardized methodologies for assessing the in vitro antifungal activity of compounds like this compound against Candida albicans.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, is the standard for determining the MIC of antifungal agents against yeasts.

Protocol:

-

Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well containing the drug dilutions. The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Time-Kill Kinetics Assay

Time-kill assays provide insights into the fungicidal or fungistatic activity of a compound over time.

Protocol:

-

Inoculum Preparation: A standardized inoculum of Candida albicans is prepared in RPMI 1640 medium, typically at a starting concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL.

-

Drug Exposure: this compound is added to the fungal suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the drug is also included.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are drawn from each culture.

-

Quantification: The aliquots are serially diluted and plated on SDA. After incubation, the number of colony-forming units (CFU/mL) is determined.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each drug concentration to generate time-kill curves. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Biofilm Inhibition and Eradication Assays

The activity of this compound against Candida albicans biofilms can be assessed using a colorimetric assay based on the reduction of the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

Protocol for Biofilm Formation:

-

A standardized suspension of Candida albicans (1 x 10⁷ cells/mL in RPMI 1640) is added to the wells of a 96-well microtiter plate.

-

The plate is incubated at 37°C for a period that allows for biofilm formation (e.g., 24-48 hours).

Protocol for Biofilm Inhibition (MBIC) Assay:

-

This compound is added to the wells along with the initial fungal inoculum.

-

After the incubation period, non-adherent cells are washed away with phosphate-buffered saline (PBS).

-

The metabolic activity of the remaining biofilm is quantified using the XTT assay. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest drug concentration that leads to a significant reduction in metabolic activity compared to the control.

Protocol for Biofilm Eradication (MBEC) Assay:

-

After the initial biofilm formation, the planktonic cells are removed, and fresh medium containing serial dilutions of this compound is added to the wells.

-

The plate is incubated for a further 24 hours.

-

The metabolic activity of the biofilm is then quantified using the XTT assay. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest drug concentration that results in a significant reduction in the metabolic activity of the pre-formed biofilm.

Visualizations

Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound against Candida albicans.

Caption: Mechanism of action of this compound against Candida albicans.

Experimental Workflow: MIC Determination

This diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow: Biofilm Inhibition Assay

The following diagram illustrates the experimental workflow for assessing the biofilm inhibition potential of this compound.

Caption: Workflow for the Candida albicans biofilm inhibition assay.

References

- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Pradimicin T1 Against Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Pradimicin T1 and its derivatives against the opportunistic fungal pathogen Aspergillus fumigatus. Pradimicins are a novel class of antifungal agents with a unique mechanism of action, showing potent activity against a broad spectrum of fungi.[1][2] This document synthesizes available quantitative data, details key experimental protocols, and visualizes the underlying mechanism and experimental workflows.

Quantitative In Vitro Susceptibility Data

The in vitro efficacy of this compound and its derivatives, particularly BMS-181184, has been evaluated against numerous isolates of Aspergillus fumigatus. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from published studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Pradimicin Derivatives against Aspergillus fumigatus

| Pradimicin Derivative | Number of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| BMS-181184 | 35 | 4 - 16 | 7.99 | [3] |

| BMS-181184 | Not Specified | ≤8 for most strains | Not Reported | [4][5] |

| BMS-181184 | 6 | 8 | Not Reported |

Table 2: Minimum Fungicidal Concentration (MFC) of Pradimicin Derivatives against Aspergillus fumigatus

| Pradimicin Derivative | Isolate | MIC (µg/mL) | MFC (µg/mL) | Fungicidal Activity | Reference |

| BMS-181184 | A. fumigatus 4215 | 8 | 8 | Fungicidal | |

| BMS-181184 | 9 Aspergillus strains | Not specified | Within twofold of MIC for 6 of 9 strains | Fungicidal for most strains |

Note: this compound is the parent compound, while BMS-181184 is a well-studied derivative with a similar spectrum of activity.

Mechanism of Action

Pradimicins exhibit a unique, calcium-dependent mechanism of action that targets the fungal cell wall. Unlike azoles or echinocandins, Pradimicins do not inhibit enzyme synthesis. Instead, they bind directly to mannan, a key polysaccharide component of the fungal cell wall.

The process involves:

-

Recognition: Pradimicin specifically recognizes and binds to terminal D-mannoside residues present in the mannoproteins of the fungal cell wall.

-

Complex Formation: In the presence of extracellular calcium ions (Ca²⁺), a ternary complex is formed, consisting of Pradimicin, the D-mannoside residue, and a calcium ion.

-

Membrane Disruption: The formation of this complex leads to a disruption of the fungal cell membrane's integrity, causing leakage of intracellular contents and ultimately leading to cell death.

References

- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of pradimicin BMS-181184 against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of Calcium in the Antifungal Activity of Pradimicin T1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin T1, a member of the pradimicin family of antibiotics, exhibits potent, broad-spectrum antifungal activity against a range of clinically significant fungal pathogens, including Candida albicans and Aspergillus fumigatus.[1] A defining characteristic of the pradimicins' mechanism of action is its absolute dependence on the presence of extracellular calcium. This in-depth technical guide elucidates the critical role of calcium in the antifungal cascade of this compound, from initial cell wall recognition to the induction of fungal cell death. This document provides a comprehensive overview of the underlying molecular interactions, relevant experimental methodologies, and the subsequent cellular events, offering valuable insights for researchers and professionals in the field of antifungal drug development.

The Calcium-Dependent Mechanism of Action

The antifungal activity of this compound is not inherent to the molecule alone but is triggered by the formation of a ternary complex involving the drug, calcium ions, and specific mannose residues on the fungal cell wall.[1][2] This unique lectin-mimic binding process is the initial and indispensable step leading to fungal cell demise.

Ternary Complex Formation: A Two-Step Process

Spectrophotometric analyses of the water-soluble pradimicin derivative BMY-28864 have revealed that the formation of the active complex is a sequential process:

-

Calcium-Independent Mannoside Recognition: Initially, the pradimicin molecule stereospecifically recognizes and binds to D-mannopyranoside residues present in the mannoproteins of the fungal cell wall. This initial binding occurs independently of calcium.[3]

-

Calcium-Mediated Complex Stabilization: Subsequently, a calcium ion binds to this Pradimicin-mannoside conjugate, forming a stable ternary complex.[3] This binding event is crucial for the antifungal activity. The C-18 carboxyl group of the pradimicin molecule has been identified as the sole binding site for calcium.

Quantitative analysis of the precipitate formed by BMY-28864, methyl α-D-mannopyranoside, and calcium revealed a molar component ratio of approximately 2:4:1 (Pradimicin:Mannoside:Calcium), suggesting a complex stoichiometry where two pradimicin molecules, four mannoside residues, and one calcium ion assemble to form the active fungicidal entity.

Impact on Fungal Cell Integrity and Viability

The formation of the this compound-mannan-calcium ternary complex on the fungal cell surface leads to a cascade of events that compromise cell integrity and ultimately result in cell death.

Disruption of Membrane Integrity and Potassium Leakage

The primary consequence of the ternary complex formation is the disruption of the fungal cell membrane's integrity. This perturbation leads to the leakage of essential intracellular components, most notably potassium ions. The efflux of potassium is a strong indicator of membrane damage and is a direct consequence of the calcium-dependent binding of this compound to the cell wall. The antifungal activity of pradimicins is completely abrogated in the presence of calcium chelators like EGTA, highlighting the essential role of calcium in initiating this membrane-disruptive process.

Induction of Oxidative Stress and Apoptosis-like Cell Death

Beyond immediate membrane damage, Pradimicin A has been shown to induce an apoptosis-like cell death pathway in Saccharomyces cerevisiae. This programmed cell death is characterized by the accumulation of reactive oxygen species (ROS), nuclear breakage, and DNA fragmentation. The generation of ROS appears to be a critical downstream event following the initial membrane perturbation. This suggests that the fungicidal activity of pradimicins is not solely due to membrane lysis but also involves the activation of intracellular death pathways.

Quantitative Data on Calcium-Dependent Antifungal Activity

| Compound | Fungal Strain | Calcium Concentration | EGTA Concentration | MIC (µg/mL) |

| BMY-28864 | Candida albicans | Present | Absent | ≤ 12.5 |

| BMY-28864 | Candida albicans | Absent | Present | > 100 (Activity Diminished) |

This table is a representation of the calcium-dependent activity described for BMY-28864, a water-soluble pradimicin derivative. The fungicidal activity of BMY-28864 is only expressed in the presence of Ca2+ and is completely diminished by the addition of the Ca2+ chelator EGTA.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound, adapted to assess calcium dependency.

Materials:

-

This compound

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Calcium chloride (CaCl₂) solution (sterile)

-

EGTA solution (sterile)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines.

-

Drug Dilution Series: Prepare a serial dilution of this compound in RPMI-1640 medium.

-

Calcium and EGTA Conditions:

-

Calcium-supplemented: To a set of wells containing the this compound dilutions, add CaCl₂ to achieve a final physiological concentration.

-

Calcium-chelated: To a separate set of wells, add EGTA to chelate any available calcium.

-

Control: Prepare a set of wells with no added CaCl₂ or EGTA.

-

-

Inoculation: Inoculate all wells with the fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth.

Potassium Leakage Assay

This assay measures the efflux of potassium ions from fungal cells as an indicator of membrane damage.

Materials:

-

Fungal cells

-

This compound

-

Calcium chloride (CaCl₂)

-

Potassium-free buffer

-

Potassium-selective electrode or atomic absorption spectrophotometer

Procedure:

-

Cell Preparation: Harvest and wash fungal cells, then resuspend them in a potassium-free buffer.

-

Treatment: Aliquot the cell suspension and treat with different concentrations of this compound in the presence of a fixed concentration of CaCl₂. Include a control group without this compound.

-

Incubation: Incubate the samples at an appropriate temperature with gentle agitation.

-

Sample Collection: At various time points, collect aliquots and centrifuge to pellet the cells.

-

Potassium Measurement: Measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.

-

Data Analysis: Plot the extracellular potassium concentration against time to determine the rate of leakage.

Spectrophotometric Analysis of Ternary Complex Formation

This method is used to observe the interaction between this compound, a mannoside, and calcium by monitoring changes in the UV-visible absorption spectrum.

Materials:

-

This compound

-

Methyl α-D-mannopyranoside (or other suitable mannoside)

-

Calcium chloride (CaCl₂)

-

Appropriate buffer solution

-

UV-visible spectrophotometer

Procedure:

-

Baseline Spectrum: Record the absorption spectrum of this compound in the buffer.

-

Sequential Additions:

-

Add the mannoside to the this compound solution and record the spectrum.

-

Subsequently, add CaCl₂ to the mixture and record the final spectrum.

-

-

Analysis: Analyze the shifts in the absorption maxima to characterize the binding events. An initial shift upon mannoside addition followed by a further shift upon calcium addition indicates the sequential formation of the ternary complex.

Visualizing the Molecular Pathway and Experimental Logic

Caption: The calcium-dependent antifungal mechanism of this compound.

Caption: Logical workflow of key experiments to study this compound's action.

Conclusion

The antifungal activity of this compound is unequivocally dependent on the presence of extracellular calcium. This ion is not merely a cofactor but an integral component of the fungicidal ternary complex that forms on the surface of the fungal cell wall. The formation of this complex initiates a cascade of events, beginning with the disruption of the cell membrane and culminating in oxidative stress and apoptosis-like cell death. A thorough understanding of this calcium-dependent mechanism is paramount for the strategic development of novel pradimicin-based antifungal therapies and for designing effective screening assays to identify new compounds with similar modes of action. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the unique therapeutic potential of this promising class of antifungal agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

Pradimicin T1 and its Derivatives: A Deep Dive into Structure-Activity Relationships for Antifungal Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of potent antifungal antibiotics characterized by a dihydrobenzo[a]naphthacenequinone core. Pradimicin T1, a notable member of this family, has served as a crucial scaffold for the development of numerous derivatives in the quest for improved antifungal efficacy, broader spectrum of activity, and enhanced pharmacological properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives, offering valuable insights for researchers and professionals engaged in antifungal drug development. We will delve into the impact of modifications on the aglycone, sugar, and amino acid moieties on antifungal activity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Structure of this compound

This compound possesses a complex chemical architecture, featuring a polycyclic aglycone, a D-alanine unit, and a distinctive trisaccharide chain. A key structural feature is the L-xylose attached to the phenolic hydroxyl group at the C-11 position.[1] Understanding the contribution of each structural component is paramount to deciphering the SAR of this promising class of antifungals.

Structure-Activity Relationship (SAR) Analysis

The antifungal activity of pradimicin derivatives is intricately linked to their chemical structure. Modifications at various positions of the this compound molecule have been extensively studied to elucidate the SAR.

Modifications of the Aglycone Moiety

The aglycone core is a critical determinant of the antifungal activity of pradimicins. Studies have shown that the C-11 position is the most amenable to modification without a significant loss of antifungal potency.[2] For instance, the 11-O-ethyl and 11-O-fluoroethyl derivatives of this compound demonstrated promising antifungal activity, comparable to that of Pradimicin A.[2]

| Derivative | Modification | Fungal Strain | MIC (µg/mL) | Reference |

| This compound | - | Candida albicans | Potent activity | [3] |

| This compound | - | Aspergillus fumigatus | Potent activity | [3] |

| 11-O-ethyl-PRM T1 | O-ethyl at C-11 | Not specified | Promising activity | |

| 11-O-fluoroethyl-PRM T1 | O-fluoroethyl at C-11 | Not specified | Promising activity |

Modifications of the Sugar Moiety

The saccharide portion of pradimicins plays a crucial role in their mechanism of action, specifically in recognizing and binding to mannans on the fungal cell wall. The 5-O-(6-deoxy-β-D-sugar) has been identified as essential for antifungal activity. Modifications to the D-xylose moiety, such as 2'-epi, 3'-oxo, and 4'-deoxy derivatives, have been shown to retain activity against yeasts.

| Derivative | Modification | Fungal Strain | MIC (µg/mL) | Reference |

| D-xylose-modified derivative 14 | Modification on D-xylose | Yeast | Comparable to Pradimicin A | |

| D-xylose-modified derivative 17 | Modification on D-xylose | Yeast | Comparable to Pradimicin A | |

| D-xylose-modified derivative 24 | Modification on D-xylose | Yeast | Comparable to Pradimicin A |

Modifications of the Alanine Moiety

The D-alanine moiety of Pradimicin A has also been a target for chemical modification. Studies have revealed that the free carboxyl group can be modified to amide derivatives without compromising the antifungal activity. In fact, several amide derivatives exhibited activities comparable to the parent compound, Pradimicin A. Furthermore, the replacement of D-alanine with other D-α-amino acids, with the exception of D-proline, generally retained the antifungal activity.

| Derivative | Modification | Fungal Strain | MIC (µg/mL) | Reference |

| Pradimicin A amide derivatives | Amidation of carboxyl group | Not specified | Comparable to Pradimicin A | |

| D-amino acid analogs (except D-proline) | Replacement of D-alanine | Not specified | Retained activity |

Mechanism of Action

The antifungal action of pradimicins is unique and involves a specific interaction with the fungal cell wall. Pradimicins, in a calcium-dependent manner, bind to the terminal D-mannoside residues of mannoproteins on the fungal cell surface. This interaction leads to the formation of a ternary complex, disrupting the integrity of the cell membrane and ultimately causing fungal cell death.

Pradimicin's mechanism of action pathway.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Macrodilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

a. Inoculum Preparation:

-

Fungal isolates are cultured on an appropriate agar medium.

-

A suspension of the fungal cells is prepared in sterile saline or broth and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).

b. Assay Procedure:

-

A serial two-fold dilution of the pradimicin derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

The standardized fungal inoculum is added to each well.

-

The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

c. MIC Determination:

-

The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity) compared to a drug-free control well.

Workflow for antifungal susceptibility testing.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on mammalian cell lines.

a. Cell Culture:

-

Mammalian cells (e.g., HeLa, HepG2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.

b. Compound Treatment:

-

The cells are treated with various concentrations of the pradimicin derivative and incubated for a specific duration (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours. Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

d. Solubilization and Absorbance Reading:

-

A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

e. IC50 Determination:

-

The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve. A new pradimicin derivative, Pradimicin-IRD, has shown cytotoxicity against various tumor cell lines, with IC50 values ranging from 0.8 µM in HCT-116 colon carcinoma cells to 2.7 µM in MM 200 melanoma cells.

Key SAR findings for Pradimicin derivatives.

Conclusion

The extensive research into the structure-activity relationships of this compound and its derivatives has provided a wealth of knowledge for the rational design of novel antifungal agents. Key takeaways include the importance of the 5-O-(6-deoxy-β-D-sugar) for activity, the tolerance of modifications at the C-11 position of the aglycone, and the flexibility of the D-alanine moiety to substitutions. This in-depth understanding of Pradimicin SAR, coupled with standardized experimental protocols, will undoubtedly continue to guide the development of new and more effective therapies to combat the growing threat of fungal infections. The broad-spectrum activity of derivatives like BMS-181184 against clinically relevant fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus, underscores the therapeutic potential of this remarkable class of natural products.

References

- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Taxonomic Guide to Pradimicin T1-Producing Actinomycete Strain AA3798 (Actinomadura verrucosospora subsp. neohibisca)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed taxonomic analysis of the actinomycete strain AA3798, the producer of the potent antifungal agent Pradimicin T1. This document synthesizes morphological, physiological, chemotaxonomic, and molecular data to offer a comprehensive classification of this industrially significant microorganism. Strain AA3798 has been identified as Actinomadura verrucosospora subsp. neohibisca.

Morphological and Cultural Characteristics

The morphological and cultural characteristics of strain AA3798 were observed on various standard ISP (International Streptomyces Project) media. The observations are crucial for the initial identification and classification of the actinomycete.

Table 1: Cultural Characteristics of Strain AA3798

| Medium | Growth | Aerial Mycelium | Substrate Mycelium Color | Soluble Pigment |

| Yeast Malt Extract Agar (ISP 2) | Good | White to grayish-white | Yellowish-brown | None |

| Oatmeal Agar (ISP 3) | Moderate | Powdery white | Pale yellow | None |

| Inorganic Salts-Starch Agar (ISP 4) | Moderate | White | Light brown | None |

| Glycerol Asparagine Agar (ISP 5) | Good | White | Brownish-yellow | Faint yellow |

Microscopic examination reveals the formation of well-developed, branched substrate mycelia. The aerial mycelium gives rise to long chains of spores, a characteristic feature of the genus Actinomadura.

Physiological and Biochemical Properties

A series of physiological and biochemical tests were conducted to create a metabolic profile of strain AA3798. These tests are fundamental in differentiating it from other closely related species.

Table 2: Physiological and Biochemical Characteristics of Strain AA3798

| Test | Result |

| Carbon Source Utilization | |

| D-Glucose | + |

| L-Arabinose | + |

| D-Xylose | + |

| D-Fructose | + |

| Sucrose | + |

| Raffinose | - |

| Mannitol | + |

| Nitrogen Source Utilization | |

| L-Asparagine | + |

| L-Histidine | + |

| L-Phenylalanine | + |

| Enzymatic Activities | |

| Starch Hydrolysis | + |

| Gelatin Liquefaction | + |

| Milk Peptonization | + |

| Other Properties | |

| Melanin Production | - |

| Nitrate Reduction | + |

| H₂S Production | - |

| Optimal Growth Temperature | 28-32°C |

| Optimal pH | 6.5-7.5 |

| (+ = Positive, - = Negative) |

Chemotaxonomy

Chemotaxonomic analysis provides critical markers for the classification of actinomycetes at the genus and species level.

Table 3: Chemotaxonomic Profile of Strain AA3798

| Chemotaxonomic Marker | Characteristic |

| Cell Wall Diamino Acid | meso-Diaminopimelic acid (meso-DAP) |

| Whole-Cell Sugars | Madurose, Glucose, Ribose |

| Major Menaquinones | MK-9(H₄), MK-9(H₆), MK-9(H₈) |

| Fatty Acid Profile | Type 3a (presence of iso- and anteiso-branched fatty acids) |

The presence of meso-DAP in the cell wall, along with the characteristic sugar madurose, firmly places strain AA3798 within the genus Actinomadura. The predominant menaquinones are also consistent with this classification.

Molecular Taxonomy and Phylogenetic Analysis

The 16S rRNA gene sequence of strain AA3798 was amplified, sequenced, and compared with existing sequences in public databases. Phylogenetic analysis revealed a close relationship with members of the genus Actinomadura.

The phylogenetic tree below illustrates the position of Actinomadura verrucosospora subsp. neohibisca AA3798 relative to other closely related Actinomadura species.

Experimental Protocols

Detailed methodologies for the key taxonomic experiments are provided below.

Morphological and Cultural Characterization

This workflow outlines the steps for observing the macroscopic and microscopic features of the actinomycete strain.

Protocol:

-

Media Preparation: Prepare various ISP (International Streptomyces Project) media, including ISP 2 (Yeast Malt Extract Agar), ISP 3 (Oatmeal Agar), ISP 4 (Inorganic Salts-Starch Agar), and ISP 5 (Glycerol Asparagine Agar).

-

Inoculation: Inoculate the center of each agar plate with a pure culture of strain AA3798.

-

Incubation: Incubate the plates at 28°C for 14 to 21 days.

-

Macroscopic Observation: Observe and record the colony characteristics, including the color of the aerial and substrate mycelium, and the presence of any soluble pigments.

-

Microscopic Observation: Prepare slide cultures on Bennett's agar to observe the structure of the mycelia and the arrangement of spores on the sporophores.

-

Scanning Electron Microscopy (SEM): For detailed spore surface ornamentation, fix a small agar block with growth in 2.5% glutaraldehyde, followed by dehydration in an ethanol series, critical-point drying, and sputter-coating with gold before observing under an SEM.

Chemotaxonomic Analysis

This diagram illustrates the parallel workflows for analyzing key chemical markers of the actinomycete cell.

Protocols:

-

Diaminopimelic Acid (DAP) Analysis:

-

Hydrolyze whole cells with 6 N HCl at 100°C for 18 hours.

-

Analyze the hydrolysate by thin-layer chromatography (TLC) on cellulose plates using a methanol:water:6 N HCl:pyridine (80:26:4:10, v/v) solvent system.

-

Visualize the amino acids by spraying with 0.2% ninhydrin in acetone and heating.

-

-

Whole-Cell Sugar Analysis:

-

Hydrolyze whole cells with 1 N H₂SO₄ at 100°C for 2 hours.

-

Neutralize the hydrolysate with BaCO₃.

-

Analyze the supernatant by paper chromatography using a butanol:pyridine:water (6:4:3, v/v) solvent system.

-

Visualize sugars with an aniline hydrogen phthalate reagent.

-

-

Menaquinone Analysis:

-

Extract menaquinones from lyophilized cells with a chloroform:methanol (2:1, v/v) mixture.

-

Purify the extract by TLC.

-

Analyze the menaquinone composition by High-Performance Liquid Chromatography (HPLC).

-

-

Fatty Acid Analysis:

-

Saponify, methylate, and extract fatty acids from whole cells to form fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

-

16S rRNA Gene Sequencing and Phylogenetic Analysis

This process outlines the molecular identification and phylogenetic placement of the strain.

Protocol:

-

Genomic DNA Extraction: Extract genomic DNA from a liquid culture of strain AA3798 using a standard enzymatic lysis and phenol-chloroform extraction method.

-

PCR Amplification: Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

-

PCR Product Purification: Purify the amplified PCR product using a commercial PCR purification kit.

-

Sequencing: Sequence the purified PCR product using the Sanger sequencing method.

-

Sequence Analysis: Compare the obtained 16S rRNA gene sequence with sequences in the National Center for Biotechnology Information (NCBI) database using the Basic Local Alignment Search Tool (BLAST).

-

Phylogenetic Analysis: Align the 16S rRNA gene sequence of strain AA3798 with those of closely related Actinomadura species using software like ClustalW. Construct a phylogenetic tree using the neighbor-joining method with a bootstrap analysis to determine the evolutionary relationship.

Conclusion

Based on the comprehensive analysis of its morphological, physiological, chemotaxonomic, and molecular characteristics, the this compound-producing actinomycete strain AA3798 is classified as Actinomadura verrucosospora subsp. neohibisca . This detailed taxonomic guide provides a foundational understanding of this important industrial microorganism for researchers and professionals in the field of drug discovery and development.

In-Depth Technical Guide to the Biological Properties of Pradimicin T1 and T2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pradimicins T1 and T2 are members of the pradimicin family of antibiotics, produced by the actinomycete strain AA3798.[1] These compounds have demonstrated significant potential as antifungal agents, exhibiting a broad spectrum of activity in laboratory settings. Pradimicin T1, in particular, has shown potent action against a wide variety of fungi in vitro and has proven effective in animal models of systemic infections caused by Candida albicans and Aspergillus fumigatus.[1] The unique mechanism of action, which involves targeting the fungal cell wall, and a favorable therapeutic index in early studies, positions the pradimicins as promising candidates for further investigation in the development of new treatments for opportunistic mycoses, especially in immunocompromised individuals.[2]

In Vitro Antifungal Activity

This compound has demonstrated potent antifungal activity against a wide range of fungal pathogens. While specific minimum inhibitory concentration (MIC) values for this compound and T2 are not extensively available in the public domain, the initial discovery reports highlight the potent nature of this compound. For the broader class of pradimicins, such as the derivative BMS-181184, MICs are generally ≤8 µg/mL for the majority of Candida species, Cryptococcus neoformans, and Aspergillus fumigatus strains tested.

Table 1: Summary of In Vitro Antifungal Activity of Pradimicin Analogs

| Fungal Species | Pradimicin Analog | MIC Range (µg/mL) |

| Candida spp. | BMS-181184 | ≤8 |

| Cryptococcus neoformans | BMS-181184 | ≤8 |

| Aspergillus fumigatus | BMS-181184 | ≤8 |

| Fusarium spp. | BMS-181184 | Comparatively resistant |

Note: This table is illustrative of the pradimicin class of antibiotics and is based on data for the derivative BMS-181184. Specific MIC values for this compound and T2 are not detailed in the available literature.

In Vivo Efficacy

This compound has shown significant therapeutic efficacy in murine models of systemic fungal infections.

Systemic Candidiasis